molecular formula C10H12N2O3 B1518954 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 1042623-24-4

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No. B1518954
M. Wt: 208.21 g/mol
InChI Key: BYEOHFUSTGPSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and one oxygen and nitrogen each . The 5-amino-2-methoxyphenyl group suggests the presence of an aromatic ring with amino and methoxy substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 5-amino-2-methoxyphenyl compound with a precursor to the oxazolidinone ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would consist of an oxazolidinone ring attached to a phenyl ring via a carbon atom. The phenyl ring would have amino and methoxy substituents at the 5th and 2nd positions, respectively .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group (-NH2) is a common site for reactions such as acylation or alkylation. The methoxy group (-OCH3) could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some predictable properties might include polarity, solubility, and reactivity. For example, the presence of an amino group might increase the compound’s polarity and solubility in water .

Scientific Research Applications

Monoamine Oxidase Inhibitors

Oxazolidinone derivatives, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO) type A and B, showing significant selectivity towards MAO-A. These compounds, by inhibiting MAO, could potentially be applied in the treatment of depression and other neurological disorders (Mai et al., 2002).

Antibacterial Agents

Oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp. These findings indicate their potential use as novel antibacterial agents, especially for treating multidrug-resistant bacterial infections (Zurenko et al., 1996).

Synthons for Chiral Molecules

Oxazolidinones, such as trans-5-benzyloxy-4-methoxy-2-oxazolidinones and trans-4,5-dimethoxy-2-oxazolidinones, have been identified as versatile synthons for the preparation of optically pure α-amino aldehydes and α-amino acids. These chiral synthons are valuable for synthesizing bioactive compounds and pharmaceuticals (Morita et al., 2001).

Corrosion Inhibitors

Compounds with oxazolidinone frameworks have been explored for their potential as corrosion inhibitors. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown high efficiency in inhibiting mild steel corrosion in hydrochloric acid medium. This suggests their application in protecting metals from corrosion in industrial settings (Bentiss et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Generally, compounds with an amino group (-NH2) require careful handling as they can be irritants and potentially harmful if ingested or inhaled .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve in-depth biological testing, including in vitro and in vivo studies, to evaluate its efficacy and safety .

properties

IUPAC Name

3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-9-3-2-7(11)6-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEOHFUSTGPSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.